![molecular formula C27H26N2OS2 B13497784 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone core with two ethylidene groups and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between cyclopentanone and benzothiazole derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-bis({2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
- (2E,5E)-2,5-bis({2-[(2Z)-3-phenyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
Uniqueness
Compared to similar compounds, (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is unique due to its specific ethylidene and benzothiazole substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2OS2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3/b19-15+,20-16+,25-17-,26-18- |
InChI Key |
KNCTWHWLDNORSX-CSRDZSHGSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C\2/C(=O)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CC2)/SC5=CC=CC=C15 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


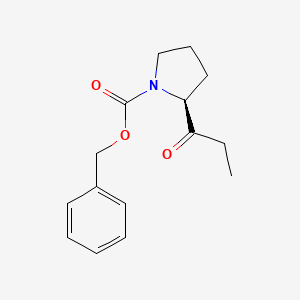
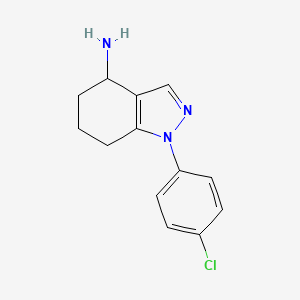
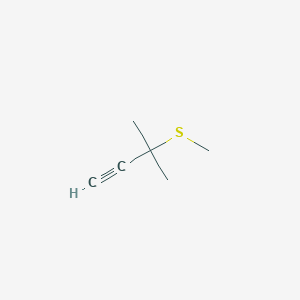
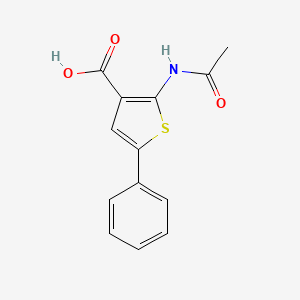
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
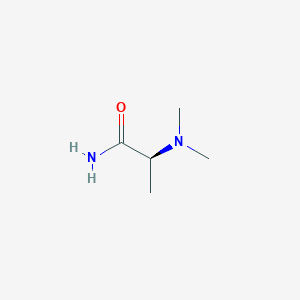
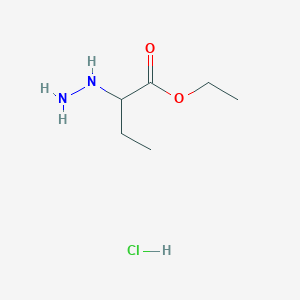
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)
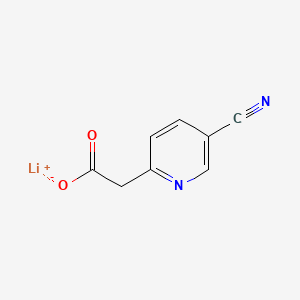
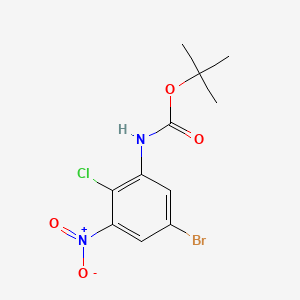
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
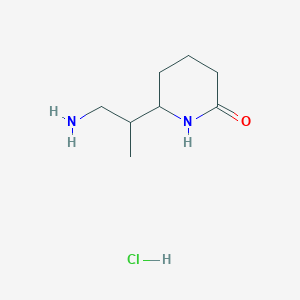
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
